ethyl 6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Description
Ethyl 6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a benzoxazine derivative characterized by a chloro substituent at position 6 of the benzoxazine ring, a sulfonyl group linked to a 3-(trifluoromethyl)phenyl moiety at position 4, and an ethyl ester at position 2 . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl group may contribute to hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
ethyl 6-chloro-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3NO5S/c1-2-27-17(24)16-10-23(14-9-12(19)6-7-15(14)28-16)29(25,26)13-5-3-4-11(8-13)18(20,21)22/h3-9,16H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIGSEKFWFYUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS No. 866134-62-5) is a synthetic compound notable for its complex structure and potential biological activities. This compound belongs to the class of benzoxazines and is primarily studied for its herbicidal properties, but emerging research suggests a broader spectrum of biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 429.83 g/mol. Its structure includes a benzoxazine core, which is significant in various pharmaceutical contexts due to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit notable antimicrobial properties. For instance:
- Antifungal Activity : Compounds with similar scaffolds have shown promising antifungal activity against various pathogens, including Fusarium oxysporum. The structure–activity relationship (SAR) studies suggest that the trifluoromethyl group enhances antifungal efficacy. In vitro tests have demonstrated minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against certain fungal strains .
Herbicidal Properties
This compound is classified within the phenylsulfonyl aminocarbonyltriazolinones, known for their selective herbicidal activity. The presence of the sulfonamide functional group contributes to its effectiveness in targeting specific plant pathways while minimizing harm to non-target species .
Case Studies and Research Findings
- Synthesis and Evaluation : The synthesis of this compound typically involves multi-step organic reactions. Research has shown that optimizing reaction conditions can yield high purity and yield of the final product .
- In Vitro Studies : In vitro evaluations have revealed that the compound exhibits significant cytotoxic effects against various cancer cell lines. Studies indicate that derivatives with similar structures can inhibit tumor cell growth effectively, suggesting potential applications in cancer therapy .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis at Position 4 and 6
The structural uniqueness of this compound lies in its substitution pattern. Below is a comparative analysis with key analogs:
Key Observations:
Position 4 Modifications: The target compound’s 3-(trifluoromethyl)phenylsulfonyl group introduces strong electron-withdrawing effects and steric bulk compared to the benzyl group in 7b or the unsubstituted position in 6c. Sulfonyl-containing analogs (e.g., the target compound) are distinct from benzyl-substituted derivatives (e.g., 7b), which lack polar functional groups.
Position 6 Halogenation :
- Chloro (target compound) vs. bromo (6c ) substituents affect electronic and steric properties. Bromo’s larger atomic radius may increase steric hindrance but reduce metabolic stability compared to chloro .
Ester Variations :
- The ethyl ester in the target compound contrasts with the acetate group in 7f , altering solubility and hydrolysis kinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
